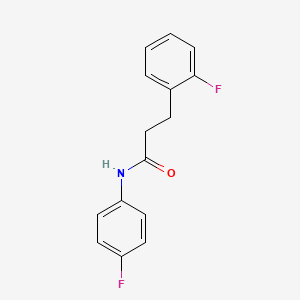![molecular formula C18H23NO5 B4403383 ethyl 1-[4-(propionyloxy)benzoyl]-4-piperidinecarboxylate](/img/structure/B4403383.png)
ethyl 1-[4-(propionyloxy)benzoyl]-4-piperidinecarboxylate
説明
Ethyl 1-[4-(propionyloxy)benzoyl]-4-piperidinecarboxylate, commonly known as EPPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. EPPB is a piperidine-based ester that has been synthesized using various methods, and its mechanism of action has been extensively studied.
科学的研究の応用
EPPB has been used in various scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and drug discovery. EPPB has been shown to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2, which is a promising target for cancer therapy. EPPB has also been used as an inhibitor of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of various cellular processes, including cell motility, protein degradation, and immune response. EPPB has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用機序
EPPB has been shown to inhibit protein-protein interactions by binding to the hydrophobic pocket of the target protein. EPPB binds to the pocket of MDM2, which is essential for the interaction with p53, and prevents the formation of the complex. EPPB also inhibits HDAC6 by binding to the active site of the enzyme and blocking its activity. The inhibition of HDAC6 results in the accumulation of acetylated tubulin, which leads to the disruption of the microtubule network and the inhibition of cell motility.
Biochemical and Physiological Effects
EPPB has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. EPPB has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins. EPPB has also been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
実験室実験の利点と制限
EPPB has several advantages for lab experiments, including its high potency, selectivity, and specificity. EPPB has been shown to have a high affinity for its target proteins, which allows for the inhibition of their activity at low concentrations. EPPB also has a high selectivity for its target proteins, which reduces the potential for off-target effects. However, EPPB has some limitations for lab experiments, including its low solubility in water and its instability in solution. EPPB also has a short half-life in vivo, which limits its potential as a therapeutic agent.
将来の方向性
There are several future directions for the research on EPPB, including the development of more efficient synthesis methods, the identification of new targets for EPPB, and the optimization of its pharmacological properties. The development of more efficient synthesis methods for EPPB could improve its availability and reduce its cost. The identification of new targets for EPPB could expand its potential applications in various fields, including cancer therapy and neurodegenerative diseases. The optimization of its pharmacological properties, such as its solubility and stability, could improve its potential as a therapeutic agent.
特性
IUPAC Name |
ethyl 1-(4-propanoyloxybenzoyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-3-16(20)24-15-7-5-13(6-8-15)17(21)19-11-9-14(10-12-19)18(22)23-4-2/h5-8,14H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDRMOWBFAVAAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4403304.png)
![4-{[(4-ethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403311.png)
![phenyl{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}methanone](/img/structure/B4403315.png)

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine hydrochloride](/img/structure/B4403327.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4403341.png)
![N-(2-furylmethyl)-2-[(4-methylphenyl)thio]ethanamine hydrochloride](/img/structure/B4403349.png)
![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B4403355.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4403358.png)
![3-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403364.png)
![1-[3-(2-methoxy-4-propylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4403368.png)
![1-(2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}phenyl)ethanone](/img/structure/B4403375.png)
![4-[(ethylsulfonyl)amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4403380.png)
